8-(sec-butylthio)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(sec-butylthio)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a sec-butylthio group, a 4-chlorobenzyl group, and two methyl groups attached to a purine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(sec-butylthio)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the sec-Butylthio Group: This step involves the substitution of a hydrogen atom on the purine ring with a sec-butylthio group, often using a thiol reagent under basic conditions.
Attachment of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the purine ring is replaced by the 4-chlorobenzyl moiety.
Methylation: The final step involves the methylation of the purine core at specific positions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(sec-butylthio)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at specific positions using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-(sec-butylthio)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(sec-butylthio)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
8-(sec-butylthio)-7-(4-methylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure with a methyl group instead of a chlorine atom.
8-(sec-butylthio)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure with a fluorine atom instead of a chlorine atom.
Uniqueness
8-(sec-butylthio)-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the 4-chlorobenzyl group, which may impart distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C18H21ClN4O2S |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
8-butan-2-ylsulfanyl-7-[(4-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H21ClN4O2S/c1-5-11(2)26-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)10-12-6-8-13(19)9-7-12/h6-9,11H,5,10H2,1-4H3 |
InChI Key |
GXOLRSAQKBPEHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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